1-[6-methyl-2,4-bis(4-nitrophenyl)-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone
Overview
Description
Compounds with nitrophenyl groups and pyrimidinyl groups are often used in the synthesis of various pharmaceuticals and other biologically active substances . The nitrophenyl group is a strong electron-withdrawing group, which can contribute to the reactivity of the compound. The pyrimidinyl group is a common structure in many biological molecules, including several vitamins and nucleotides .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a suitable pyrimidine derivative with a compound containing a nitrophenyl group . The exact method would depend on the specific structures of the starting materials and the desired product .Molecular Structure Analysis
The molecular structure of such compounds would be expected to show the characteristic features of both the nitrophenyl and pyrimidinyl groups. The nitrophenyl group would be expected to show a strong electron-withdrawing effect, which could affect the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions of such compounds would be expected to be influenced by the presence of the nitrophenyl and pyrimidinyl groups. The nitrophenyl group is a strong electron-withdrawing group, which could make the compound more reactive towards nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would be expected to be influenced by the presence of the nitrophenyl and pyrimidinyl groups. For example, the presence of the nitrophenyl group could increase the compound’s reactivity and affect its solubility in various solvents .Mechanism of Action
The mechanism of action of such compounds in biological systems would depend on their specific structure and the target molecules in the system. Some nitrophenyl and pyrimidinyl compounds are known to have biological activity, but the specific activity would depend on the exact structure of the compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[6-methyl-2,4-bis(4-nitrophenyl)-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-11-17(12(2)24)18(13-3-7-15(8-4-13)22(25)26)21-19(20-11)14-5-9-16(10-6-14)23(27)28/h3-10,18-21H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBTXSONBROKEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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